molecular formula C11H12BrNO3S B047079 L-Cysteine, N-acetyl-S-(3-bromophenyl)- CAS No. 113276-93-0

L-Cysteine, N-acetyl-S-(3-bromophenyl)-

Cat. No. B047079
CAS RN: 113276-93-0
M. Wt: 318.19 g/mol
InChI Key: OBKMKYALNXDNBZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(3-bromophenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. It is a derivative of L-cysteine, an amino acid that is essential for human health. The compound is synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(3-bromophenyl)- has potential applications in various fields of science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it can be used as a plant growth regulator and as a fertilizer. In the food industry, it can be used as a food additive and a flavor enhancer.

Mechanism Of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(3-bromophenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that L-Cysteine, N-acetyl-S-(3-bromophenyl)- has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using L-Cysteine, N-acetyl-S-(3-bromophenyl)- in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on L-Cysteine, N-acetyl-S-(3-bromophenyl)-. One area of research could focus on its potential use as an anti-inflammatory and anti-cancer drug. Another area of research could focus on its potential use as a plant growth regulator and fertilizer. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the food industry.
Conclusion:
In conclusion, L-Cysteine, N-acetyl-S-(3-bromophenyl)- is a chemical compound that has potential applications in various fields of science. Its synthesis method is relatively simple, and its anti-inflammatory and anti-cancer properties have been extensively studied. However, more research is needed to fully understand its mechanism of action and its potential applications in medicine, agriculture, and the food industry.

Synthesis Methods

L-Cysteine, N-acetyl-S-(3-bromophenyl)- is synthesized through a multi-step process that involves the reaction of L-cysteine with bromine and acetic anhydride. The first step involves the bromination of L-cysteine to form L-cysteine-S-bromide. The bromide is then acetylated with acetic anhydride to form L-Cysteine, N-acetyl-S-(3-bromophenyl)-.

properties

CAS RN

113276-93-0

Product Name

L-Cysteine, N-acetyl-S-(3-bromophenyl)-

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-bromophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-3-8(12)5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

OBKMKYALNXDNBZ-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=CC=C1)Br)C(=O)O

SMILES

CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC(=CC=C1)Br)C(=O)O

synonyms

M-BPMA
meta-bromophenylmercapturic acid
S-(3-bromophenyl)mercapturic acid

Origin of Product

United States

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